N,N'-bis(4-acetylphenyl)butanediamide
Description
N,N'-bis(4-acetylphenyl)butanediamide is a bisamide compound featuring a four-carbon (butanediamide) backbone with 4-acetylphenyl substituents on both nitrogen atoms. The acetyl group at the para position of the phenyl rings introduces electron-withdrawing effects, which may influence solubility, reactivity, and biological interactions compared to other substituents .
Properties
Molecular Formula |
C20H20N2O4 |
|---|---|
Molecular Weight |
352.4g/mol |
IUPAC Name |
N,N'-bis(4-acetylphenyl)butanediamide |
InChI |
InChI=1S/C20H20N2O4/c1-13(23)15-3-7-17(8-4-15)21-19(25)11-12-20(26)22-18-9-5-16(6-10-18)14(2)24/h3-10H,11-12H2,1-2H3,(H,21,25)(H,22,26) |
InChI Key |
VJFBKBQVYFUMOL-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CCC(=O)NC2=CC=C(C=C2)C(=O)C |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CCC(=O)NC2=CC=C(C=C2)C(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural variations in bisamide derivatives include:
- Substituent type : Electron-withdrawing (e.g., acetyl, trifluoromethyl) vs. electron-donating (e.g., hydroxyl, methyl).
- Chain length : Ethanediamide (2C), propanediamide (3C), and butanediamide (4C) backbones.
Table 1: Structural Comparison of Bisamide Derivatives
*Inferred from analogs like N,N'-bis(3,4-dichlorophenyl)butanediamide, which inhibits mycobacterial growth .
Substituent Impact :
- Acetyl groups : Increase molecular polarity but may reduce aqueous solubility due to steric hindrance. This contrasts with hydroxyl groups (e.g., in N,N'-bis(2-hydroxyphenyl)butanediamide), which enhance hydrogen bonding and solubility .
Antimycobacterial Activity:
- Chain Length : N,N'-bis(3,4-dichlorophenyl)butanediamide (4C backbone) shows higher antimycobacterial activity than longer-chain analogs. Activity decreases with increased chain length due to reduced solubility .
- Substituents : Chlorophenyl and acetylphenyl derivatives may exhibit similar efficacy, but direct comparisons are lacking.
Antifungal Activity:
- The pyridinyl derivative (2-phenyl-N,N'-bis(pyridin-4-ylcarbonyl)butanediamide) demonstrated significant antifungal activity, likely due to metal chelation capabilities. Acetylphenyl analogs may show comparable effects if they exhibit similar binding modes .
Yield Considerations :
- N,N'-diarylbutanediamides generally achieve moderate yields (50–70%) under standard conditions .
- Microwave methods may enhance yields by 10–15% compared to traditional heating .
Physical Properties
- Solubility : Acetyl and trifluoromethyl groups reduce aqueous solubility compared to hydroxyl or methyl substituents. For example, N,N'-bis(4-ethylphenyl)butanediamide is less soluble in polar solvents than its hydroxylated analog .
- Crystallinity: N,N'-bis(2-hydroxyphenyl)butanediamide forms stable monoclinic crystals (space group P21/c), while acetylated analogs may exhibit different packing due to steric effects .
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